Product packaging for LUF5834(Cat. No.:CAS No. 333962-91-7)

LUF5834

Cat. No.: B608679
CAS No.: 333962-91-7
M. Wt: 348.4 g/mol
InChI Key: OFHKDLYFKPBXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LUF5834 is a potent and selective non-ribose small molecule agonist for adenosine receptor research, acting as a partial agonist for the A2B and A2A receptor subtypes. It exhibits high-affinity binding with an EC50 of 12 nM for the A2B adenosine receptor and a Ki of 2.6 nM for the A2A adenosine receptor . This profile makes it a valuable tool for elucidating adenosine receptor function and signal transduction mechanisms. As a partial agonist, this compound demonstrates a unique pharmacological profile, activating the receptor with reduced efficacy compared to a full agonist. This property allows researchers to study receptor activation states and G-protein coupling with nuance. Its tritiated form, [3H]this compound, has been characterized as a novel high-affinity agonist radioligand for the A1 receptor, enabling detailed competition binding studies to assess the efficacy of other ligands, including inverse agonists . A key research value of this compound lies in its distinct mechanism of action. Structural studies have revealed that this non-ribose agonist engages unique residues in the orthosteric binding pocket of the A2A receptor, distinct from those used by classic, adenosine-derived agonists . This makes it an essential compound for probing alternative activation pathways of GPCRs and for structure-based drug design. This compound is offered with a purity of ≥98% and is supplied as a white to light yellow solid powder. It is soluble in DMSO and stable for years when stored as a powder at recommended temperatures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N6OS B608679 LUF5834 CAS No. 333962-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHKDLYFKPBXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125072
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333962-91-7
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333962-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Compound Luf5834

This compound as a Non-Ribose Adenosine Receptor Ligand

This compound is classified as a non-ribose or non-adenosine ligand for adenosine receptors nih.govmedkoo.comrndsystems.comtocris.comnih.govnih.govuniversiteitleiden.nl. Its chemical structure, identified as 2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile, lacks the ribose moiety characteristic of endogenous adenosine and many traditional AR ligands nih.govmedkoo.com. This structural difference is notable as adenosine-derived agonists typically rely on interactions involving the ribose group for receptor activation nih.gov. Research indicates that this compound engages residues within the adenosine A2A receptor (A2AAR) that are distinct from those involved in the binding of adenosine-like ligands, suggesting a unique binding mode for this class of agonists nih.govnih.govresearchgate.net. For instance, mutations to residues like Thr88 and Ser277, which interact with the ribose of adenosine-like ligands, had no effect on this compound potency at A2AAR nih.gov. Conversely, mutation of Asn253, which interacts with the adenine (B156593) ring's exocyclic nitrogen, had minimal effect on this compound affinity but abolished its agonist activity nih.gov.

Agonistic Profile at Adenosine Receptor Subtypes

This compound exhibits an agonistic profile across several adenosine receptor subtypes, characterized by partial agonism at A2AAR and A2BAR and a specific selectivity profile across the four main AR subtypes (A1, A2A, A2B, and A3).

Partial Agonism at A2AAR and A2BAR

This compound functions as a partial agonist at both the adenosine A2A and A2B receptors rndsystems.comtocris.comfishersci.fimedchemexpress.combio-techne.comrndsystems.commedchemexpress.commdpi.comresearchgate.netresearchgate.net. Studies have reported an EC50 value of 12 nM for this compound at the A2B receptor, classifying it as a high-efficacy partial agonist for this subtype nih.govmedkoo.comrndsystems.comfishersci.fimedchemexpress.combio-techne.commedchemexpress.com. Its partial agonism at A2AAR has also been noted, and it has been used as a reference partial agonist in functional assays for this receptor mdpi.comresearchgate.net. The partial agonistic nature of this compound at A2AAR has been linked to its ability to induce structural rearrangements in the receptor's activation microswitch that are distinct from those caused by full agonists .

Selectivity Profile across AR Subtypes (A1, A2A, A2B, A3)

This compound demonstrates varying affinities across the four adenosine receptor subtypes: A1, A2A, A2B, and A3 nih.govrndsystems.comfishersci.fimedchemexpress.combio-techne.commedchemexpress.com. It shows high affinity for both the A1 and A2A receptors, with reported Ki values around 2.6 nM for A1AR and between 2.6 nM and 28 nM for A2AAR, depending on the specific study rndsystems.comfishersci.fimedchemexpress.combio-techne.commedchemexpress.com. While exhibiting potent activity at A2BAR (EC50 = 12 nM), its affinity (Ki) for A2BAR has been reported around 12 nM nih.gov. This compound is generally described as lacking significant selectivity between the A1, A2A, and A2B subtypes medkoo.commedchemexpress.commedchemexpress.com. However, it displays notable selectivity over the A3 receptor, with Ki values reported as 538 nM or even greater than 10 µM, indicating significantly lower affinity for this subtype compared to A1, A2A, and A2B medkoo.comrndsystems.comfishersci.fibio-techne.com.

The binding affinities (Ki) and functional potency (EC50) of this compound at human adenosine receptor subtypes are summarized in the table below:

Receptor SubtypeAffinity (Ki) (nM)Functional Potency (EC50) (nM)Agonistic Profile
A1AR2.6 rndsystems.comfishersci.fimedchemexpress.combio-techne.comNot specifiedPartial Agonist
A2AAR2.6 - 28 rndsystems.comfishersci.fimedchemexpress.combio-techne.commedchemexpress.comNot specifiedPartial Agonist
A2BAR12 nih.gov12 nih.govmedkoo.comrndsystems.comfishersci.fimedchemexpress.combio-techne.commedchemexpress.comPartial Agonist
A3AR538 - >10000 medkoo.comrndsystems.comfishersci.fibio-techne.comNot specified

Note: Ki values indicate binding affinity, while EC50 values indicate the concentration required for half-maximal effect in functional assays. This compound is characterized as a partial agonist.

This compound as a Radioligand in Adenosine Receptor Studies

The development of a tritiated form of this compound has provided a valuable tool for radioligand binding assays, particularly in the study of adenosine receptors.

Development of Tritiated this compound

The tritiated form, [³H]this compound, was developed and characterized to facilitate detailed binding studies of adenosine receptors nih.govuniversiteitleiden.nl. Its development marked a significant step as it was the first non-ribose partial agonist to be characterized as a high-affinity radioligand for the human adenosine A1 receptor (hA1R) nih.gov.

Utility in Radioligand Binding Assays for A1AR and A2AAR

[³H]this compound has proven particularly useful as a radioligand in binding assays for the adenosine A1 receptor nih.govuniversiteitleiden.nl. Studies using [³H]this compound have demonstrated its high affinity for the A1R, enabling the labeling of both G protein-coupled and uncoupled receptor states nih.gov. Radioligand binding experiments with [³H]this compound have revealed the presence of two binding sites on the A1AR with very high affinity universiteitleiden.nl. It has been utilized in competition binding experiments to characterize the binding of various A1R ligands, including both agonists and inverse agonists nih.gov. While this compound's interaction with A2AAR has been extensively studied using functional assays and competition binding with other radioligands like [³H]ZM241385, the primary reported utility of [³H]this compound as a radioligand in binding assays is specifically for the A1AR nih.govuniversiteitleiden.nlresearchgate.netnih.govmdpi.com. Its application allows for detailed investigations into the binding characteristics and mechanisms of action of ligands at the A1 receptor.

Application in Characterizing G Protein-Coupled and Uncoupled Receptor States

This compound's partial agonism and its ability to bind to both G protein-coupled and uncoupled receptor states make it a valuable tool for dissecting the complex conformational landscape of GPCRs. nih.govnih.govacs.org GPCRs exist in an equilibrium between inactive and active states, and ligand binding can shift this equilibrium. nih.govplos.org Full agonists typically stabilize the active, G protein-coupled state, while antagonists bind to and stabilize the inactive state. nih.govplos.org Partial agonists like this compound, however, can bind to and stabilize intermediate states or show affinity for both inactive and active conformations. acs.orgnih.gov

Studies using [³H]this compound as a radioligand for the hA₁R demonstrated its ability to label both G protein-coupled and uncoupled receptors with similar high affinity. nih.govnih.gov This property allows researchers to investigate the proportion of receptors in different coupling states and how this is affected by other ligands or experimental conditions. The addition of GTP, a molecule known to decrease agonist affinity for the G protein-coupled state, has been shown to affect the binding isotherms of other ligands in competition studies with [³H]this compound, providing insights into their mechanisms of action at the hA₁R. nih.gov

Furthermore, studies with the hA₂AR have utilized this compound to explore the structural basis of partial agonism and its relationship to receptor conformation. Co-crystal structures of this compound bound to an engineered hA₂AR construct (A₂A-PSB2-bRIL), which is stabilized in an inactive conformation, have been determined. acs.org These structures, obtained at high resolution, provide detailed information about the interactions between this compound and the receptor in a specific conformational state. acs.org Comparing this structure to those of the receptor bound to full agonists or antagonists helps to understand the subtle differences in binding poses and receptor rearrangements associated with different degrees of efficacy. acs.orgacs.org

Research indicates that this compound can bind to receptor constructs locked in an inactive conformation, albeit with lower affinity than to the wild-type receptor. acs.org This contrasts with full agonists, which may show significantly reduced or no binding to such inactive constructs. acs.org This dual affinity for both inactive and active states is hypothesized to contribute to this compound's partial agonistic activity. acs.org

Functional assays, such as G protein dissociation studies, have confirmed the partial agonistic activity of this compound at the hA₂AR. acs.org this compound was shown to induce Gαs activation with lower efficacy compared to the full agonist NECA. acs.org Moreover, in the presence of NECA, this compound can act as an antagonist, inhibiting NECA-induced Gαs-Gβγ dissociation. acs.org The efficacy of this compound has also been shown to be dependent on receptor density, a characteristic sometimes observed with partial agonists. acs.org

Molecular Mechanisms of Luf5834 Interaction with Adenosine Receptors

Ligand Binding Site Analysis and Molecular Docking Studies

Ligand binding studies and molecular docking simulations have been employed to map the interaction of LUF5834 within the orthosteric binding pocket of adenosine (B11128) receptors, primarily the A₂AAR. researchgate.netplos.orgnih.gov These studies aim to identify the key amino acid residues involved in binding and to compare the binding pose of this compound with that of classical adenosine-derived ligands. nih.govresearchgate.netplos.org

Identification of Key Residues Engaged by this compound

Experimental mutagenesis studies and molecular docking have identified specific residues within the A₂AAR binding pocket that are critical for this compound interaction. This compound has been observed to be anchored by hydrogen bonding to N2536.55 and aromatic stacking interactions to F168ECL2. acs.org The imidazole (B134444) moiety of this compound is situated in a subpocket located between helices I and VII. acs.org A direct hydrogen bond between the p-hydroxy group of this compound and T883.36 has also been observed in a high-resolution crystal structure. acs.orgrcsb.org This interaction with T883.36 is notable because this residue is often mutated in commonly used crystallization constructs, which may have prevented its observation in earlier studies. acs.orgrcsb.org

Mutagenesis experiments have revealed that while this compound and the adenosine-derived agonist CGS21680 may occupy a similar and overlapping binding pocket, they engage distinct residues for activation. mdpi.comnih.govresearchgate.net For instance, mutation of T88 and S277, residues known to interact with the ribose group of adenosine-like ligands, had no effect on the potency of this compound, whereas these mutations significantly impact the activity of ribose-containing agonists. nih.govnih.govuniversiteitleiden.nl Conversely, mutation of N253, which forms a hydrogen bond with the adenine (B156593) ring's exocyclic nitrogen in adenosine-derived ligands, had minimal effect on this compound affinity but abolished its agonist activity. nih.govscispace.com

Key residues engaged by this compound include:

ResidueLocationInteraction TypeNotesSource
N253TM6 (6.55)Hydrogen bondingAlso involved in adenosine ligand binding, but effects on activity differ. nih.govacs.orguniversiteitleiden.nlscispace.com nih.govacs.org
F168ECL2Aromatic stacking interactionsCommon for both this compound and adenosine-derived ligands. acs.orgplos.orguniversiteitleiden.nl acs.org
T88TM3 (3.36)Hydrogen bondingDirect interaction with p-hydroxy group, less critical for adenosine ligands. nih.govacs.orgrcsb.orguniversiteitleiden.nl acs.orgrcsb.org
L249TM6 (6.51)Contact with phenolic groupInvolved in A₂BAR selectivity. nih.gov nih.gov

Comparison of this compound Binding Mode with Adenosine-Derived Ligands

The binding mode of this compound exhibits key differences when compared to classical adenosine-derived agonists like NECA or CGS21680. nih.govnih.govresearchgate.netplos.org While adenosine-derived agonists utilize interactions with residues such as T88, S277, and H278, which are crucial for coordinating the ribose moiety and inducing receptor activation, this compound achieves activation through interactions with a distinct set of residues or through different interaction patterns with overlapping residues. nih.govnih.govuniversiteitleiden.nl

Molecular docking studies and structural comparisons highlight that the lack of a ribose group in this compound necessitates alternative interactions to achieve receptor binding and activation. nih.govresearchgate.net For instance, the phenolic group of this compound interacts with T88, an interaction not observed with the ribose of adenosine. acs.orgrcsb.org The imidazole moiety of this compound occupies a specific subpocket, contributing to its unique binding pose. acs.org This differential engagement of binding site residues suggests that this compound activates the A₂AAR through a mechanism that is at least partially distinct from that of nucleoside agonists. nih.govnih.gov

Structural Insights into Receptor Activation by this compound

Structural studies, including X-ray crystallography, NMR spectroscopy, and single-molecule FRET, have provided valuable insights into the conformational changes induced in adenosine receptors upon binding of this compound. acs.orgnih.govpnas.orgnih.govnih.govkuleuven.be These studies help to elucidate how this compound, as a partial agonist, stabilizes receptor conformations that are distinct from those stabilized by full agonists or antagonists. acs.orgnih.govnih.govnih.govkuleuven.be

X-ray Crystallography Studies of Adenosine Receptor-LUF5834 Complexes (or Analogues)

An X-ray crystal structure of the human A₂AAR in complex with this compound (PDB entry 8RLN) has been determined at a resolution of 2.43 Å. rcsb.orgrcsb.org This high-resolution structure has been crucial for visualizing the precise binding pose of this compound and its interactions with surrounding residues, including the direct hydrogen bond with T883.36 and aromatic stacking with F168ECL2. acs.orgrcsb.org The structure also resolved a tight water network within the binding pocket, which may play a role in ligand binding and receptor activation. acs.org

Previous crystallographic studies with a related partial agonist, LUF5833, bound to a different A₂AAR construct (A₂A-StaR2-bRIL) provided initial insights but were limited by moderate resolution and mutations in the binding pocket of the construct used. acs.orgacs.org The higher resolution this compound-bound structure, utilizing a construct without mutations in the orthosteric site (A₂A-PSB2-bRIL), offers a more accurate representation of the binding event. acs.orgrcsb.org

Comparison of the this compound-bound structure with structures of the A₂AAR in complex with full agonists and antagonists reveals differences in the conformation of the binding pocket and surrounding regions, contributing to the understanding of partial agonism. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of Conformational Dynamics

NMR spectroscopy has been employed to investigate the conformational dynamics of the A₂AAR in complex with this compound, providing insights into the ensemble of receptor states stabilized by this partial agonist. acs.orgpnas.orgnih.govbiorxiv.org NMR studies have shown that this compound induces distinct conformational changes in the A₂AAR compared to those observed with full agonists like NECA or antagonists like ZM241385. acs.orgnih.govnih.govnih.gov

Specifically, NMR investigations have revealed that this compound stabilizes an equilibrium of both inactive and active-like conformations of the A₂AAR, which is consistent with its partial agonistic activity. acs.orgnih.gov This is in contrast to full agonists, which preferentially stabilize fully active states, and antagonists, which stabilize inactive states. acs.orgnih.govpnas.org NMR experiments, including 19F-NMR with probes at the intracellular surface, have indicated that this compound binding leads to local structural differences related to partial agonism, particularly in regions involved in G protein coupling. pnas.orgbiorxiv.org The P-I-F activation motif, located below the ligand binding cavity, exhibits different conformations in complexes with partial and full agonists. ub.edu

Single-Molecule Förster Resonance Energy Transfer (smFRET) Analysis of Conformational States

Single-molecule Förster Resonance Energy Transfer (smFRET) has been used to directly probe the conformational dynamics of individual A₂AAR molecules in the presence of this compound. acs.orgnih.govkuleuven.beresearchgate.net These studies monitor the distance changes between fluorescent probes placed on different parts of the receptor, providing information about the distribution of conformational states and the transitions between them. nih.govkuleuven.be

smFRET experiments with this compound have shown that the partial agonist shifts the conformational equilibrium of the A₂AAR towards intermediate states between the inactive and fully active conformations. nih.gov Compared to the broad smFRET distributions observed for the apo receptor or in the presence of antagonists, this compound binding results in a shift to higher FRET efficiency values and a significant narrowing of the distribution, indicating stabilization of specific conformations. nih.govkuleuven.be While full agonists like NECA induce a larger shift towards the active-like high-FRET state, this compound stabilizes a distinct intermediate activation intermediate state (S₃), whereas NECA favors the S₃' intermediate. nih.gov These findings from smFRET experiments support the notion that partial agonism by this compound is associated with the stabilization of a unique subset of receptor conformations. nih.govkuleuven.be

Receptor Conformational Ensemble Modulation

This compound influences the conformational states of adenosine receptors, contributing to its partial agonistic activity. Unlike full agonists that may exclusively stabilize active conformations, this compound exhibits affinity for both inactive and active states of the A₂AAR acs.org. This dual affinity is a proposed mechanism explaining its reduced efficacy compared to full agonists acs.org.

This compound Stabilization of Distinct Active States

Research suggests that this compound may stabilize a distinct active state or an equilibrium of both inactive and active conformations, in contrast to full agonists that primarily stabilize active conformations acs.orgrcsb.org. While cryo-electron microscopy structures with G proteins have shown similar G protein conformations for partial and full agonists at other receptors, the ability of this compound to bind to a constitutively inactive A₂AAR construct, albeit with lower affinity, supports the idea of it interacting with a broader range of receptor states acs.orgrcsb.org.

Influence on Ionic Lock and Transmembrane Helix Rearrangements

Structural studies, including X-ray crystallography of this compound in complex with the A₂AAR, provide insights into the molecular interactions. A direct hydrogen bond between the p-hydroxy group of this compound and T88³·³⁶ in the A₂AAR binding pocket has been observed acs.orgrcsb.org. This residue is located in transmembrane helix 3 and has been implicated in conformational changes associated with activation diva-portal.org. While adenosine-derived agonists interact with residues like T88³·³⁶ and S277⁷·⁴² that are crucial for ribose binding and receptor activation, mutagenesis studies have shown that mutating these residues to alanine (B10760859) has no effect on the potency of this compound researchgate.netnih.govnih.gov. This suggests that this compound engages distinct residues compared to classic adenosine agonists to activate the receptor researchgate.netnih.gov. The binding of this compound to the A₂AAR construct stabilized in an inactive conformation indicates its ability to interact with the receptor regardless of the complete rearrangement of transmembrane helices typically associated with full activation acs.orgrcsb.org.

Coupling to Downstream Signaling Pathways

This compound's interaction with adenosine receptors translates into specific effects on downstream signaling pathways, including G protein coupling and cyclic AMP production.

Effects on G Protein Coupling Efficiency

As a partial agonist, this compound shows reduced efficacy in stimulating G protein coupling compared to full agonists like NECA acs.org. G protein dissociation studies have confirmed the partial agonistic activity of this compound at the A₂AAR acs.orgrcsb.org. The ability of this compound to inhibit NECA-induced A₂AAR Gαs-Gβγ dissociation further highlights its impact on G protein coupling efficiency acs.org.

Modulation of Intracellular Cyclic AMP (cAMP) Production

Activation of A₂A and A₂B receptors typically leads to the stimulation of adenylate cyclase and increased intracellular cAMP production, while activation of A₁ and A₃ receptors inhibits adenylate cyclase, decreasing cAMP levels nih.govnih.gov. This compound has been shown to stimulate intracellular cAMP production in cells expressing the A₂AAR, consistent with its agonistic activity at this receptor researchgate.netnih.gov. However, its efficacy in stimulating cAMP production is lower than that of full agonists researchgate.net. Studies have also investigated the effect of this compound on cAMP production in different A₂AAR constructs, revealing that its effect can be almost negligible in a C-terminally truncated A₂AAR, suggesting a potential role of the C-terminus in this compound-mediated signaling researchgate.net.

Here is a data table summarizing the effects of this compound and other agonists on cAMP production at different A₂AAR constructs:

CompoundReceptor ConstructEffect on cAMP ProductionEfficacy (relative to NECA)EC₅₀ Value (nM)
NECAA₂A-wtStimulation100%600 acs.org
This compoundA₂A-wtStimulation~30-37% acs.org182-407 acs.org
This compoundA₂A-ΔCAlmost negligibleLowNot specified
CGS21680A₂A-wtStimulationNot specifiedNot specified
This compoundA₂A-PSB1No activation0Not applicable
This compoundA₂A-StaR2No activation0Not applicable

Biased Signaling Properties of this compound (e.g., β-arrestin recruitment, ERK1/2 phosphorylation)

Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways over others upon binding to a single receptor. Studies have investigated the biased signaling properties of this compound at the A₂AAR, comparing its effects on G protein coupling (measured by cAMP production) and β-arrestin recruitment or ERK1/2 phosphorylation ub.eduresearchgate.netwindows.networld-wide.org. Research indicates that this compound exhibits biased signaling properties, with differences observed in its bias compared to other agonists like PSB-0777 when considering cAMP levels and endogenous adenosine as references ub.eduresearchgate.net. While the C-terminus of the A₂AAR appears dispensable for general G-protein and β-arrestin recruitment and MAPK activation, it can influence the specific signaling profiles of certain agonists, including this compound researchgate.net. Further detailed research findings on the specific bias factors for this compound in β-arrestin recruitment and ERK1/2 phosphorylation pathways, relative to G protein signaling, are areas of ongoing investigation ub.eduwindows.networld-wide.org.

Structure Activity Relationships and Chemical Exploration of Luf5834 Analogues

Design and Synthesis of LUF5834 Derivatives

The design and synthesis of this compound derivatives have focused on modifying various parts of its chemical structure to understand their contribution to adenosine (B11128) receptor affinity and efficacy. Synthetic routes often involve the construction of the central pyridine (B92270) core and the subsequent introduction of substituents at different positions. For instance, the 2-aminopyridine-3,5-dicarbonitrile (B1331539) scaffold can be assembled through multi-component reactions. nih.govsemanticscholar.org Modifications to the thioether linkage and the attached heterocycle (such as the imidazole (B134444) ring in this compound) or the phenyl ring have been explored to investigate their impact on receptor binding and functional activity. Alkylation of thiol intermediates is a common step in introducing the side chain at the 6-position of the pyridine core. nih.govuni.lu

Studies have reported the synthesis and evaluation of analogues where variations were made to the cyano groups and the number of nitrogen atoms within the core structure. nih.govuni.lu Different synthetic pathways are employed depending on the targeted structural changes, particularly when altering the core scaffold from pyridine to other heterocycles like pyrimidine (B1678525) or triazine. nih.govuni.lu

Impact of Structural Modifications on Adenosine Receptor Affinity and Efficacy

Structural modifications to the this compound scaffold have a significant impact on its affinity and efficacy at adenosine receptors. Research findings highlight that even subtle changes can lead to considerable alterations in the pharmacological profile of the derivatives. For example, studies comparing this compound with closely related analogues, such as LUF5833, have provided insights into how minor structural differences influence their interaction with the receptor and their partial agonistic activity. nih.govctdbase.orgresearchgate.netmdpi.com

Quantitative assessments of binding affinity (expressed as Kᵢ values) and functional efficacy (often measured as EC₅₀ or relative efficacy compared to full agonists like NECA) are crucial in SAR studies. These data reveal which parts of the molecule are critical for high-affinity binding and the ability to activate the receptor.

Role of Specific Functional Groups and Scaffolds

The distinct binding mode of this compound, compared to adenosine-derived agonists, underscores the importance of its specific functional groups and the central pyridine scaffold. Mutagenesis studies at the A₂ᴀ receptor have shown that this compound engages residues that are different from those interacting with ribose-containing ligands like CGS21680. guidetomalariapharmacology.orgguidetopharmacology.org While mutation of the orthosteric residue Phe168 abrogated the function of both this compound and CGS21680, mutations to residues known to interact with the ribose group of adenosine-like ligands (Thr88 and Ser277) had no effect on this compound's potency. guidetomalariapharmacology.orgguidetopharmacology.org Furthermore, the cyano group and the exocyclic amine group of this compound have been shown to form hydrogen bonding interactions with residues such as Asn253 and Glu169 in the binding pocket. uni.lu The phenyl group is positioned deeper in the receptor, potentially forming π–π interactions. uni.lu

The presence and position of the cyano groups are particularly important. Modifications or deletions of these groups can alter the functional characteristics, influencing whether a compound acts as an agonist or an inverse agonist. uni.lu The number of nitrogen atoms within or around the core scaffold also appears to be a significant determinant of receptor binding, especially for the A₂ᴀ receptor. uni.lu

Exploration of Pyridine, Pyrimidine, and Triazine Core Modifications

The exploration of different heterocyclic cores, such as pyrimidine and triazine, in place of the pyridine core of this compound, has been a key aspect of chemical exploration. These modifications aim to investigate the impact of the central scaffold on receptor interaction and selectivity.

Studies have reported the synthesis and pharmacological evaluation of pyrimidine and triazine derivatives structurally related to this compound or its analog LUF5833. nih.govuni.luamericanelements.com For instance, changing one cyano group at the thiol side for a nitrogen atom in the pyridine core to yield a pyrimidine derivative resulted in a significant decrease in affinity towards all adenosine receptor subtypes. uni.lu The synthesis of these pyrimidine and triazine analogues often involves distinct chemical routes compared to the pyridine core synthesis. nih.govuni.lu This exploration helps to understand the tolerance of the adenosine receptor binding pocket to different core structures and guides the design of novel chemotypes.

Rational Ligand Design Strategies Based on this compound Structure

The structural information obtained from studies on this compound and its interactions with adenosine receptors has been instrumental in rational ligand design strategies. Given that this compound represents a non-nucleoside scaffold with a distinct binding mode, it serves as a valuable template for designing new AR ligands.

Structure-based drug design (SBDD) approaches, utilizing techniques such as molecular docking and dynamics simulations, are employed to predict and understand the binding poses of this compound and its derivatives within the receptor binding pocket. semanticscholar.orgresearchgate.netmdpi.comfishersci.caamericanelements.comnih.govzhanggroup.orguni.luuni.lu Crystal structures of this compound or closely related partial agonists bound to the A₂ᴀ receptor provide crucial atomic-level details of ligand-receptor interactions, including hydrogen bonds and hydrophobic contacts. nih.govuni.luwikipedia.orgcore.ac.uk These structural insights inform the design of new compounds with improved affinity, selectivity, and desired functional profiles.

Mutagenesis data, highlighting the differential interaction of this compound with specific amino acid residues compared to nucleoside agonists, further guides rational design by identifying key residues involved in the binding and activation mechanism of this class of ligands. guidetomalariapharmacology.orgguidetopharmacology.org By understanding the SAR derived from this compound and its analogues, researchers can design targeted libraries of compounds with modifications predicted to enhance favorable interactions and minimize unfavorable ones, ultimately leading to the discovery of novel and effective adenosine receptor modulators.

Experimental Methodologies for Investigating Luf5834

In Vitro Pharmacological Assays

In vitro pharmacological assays are crucial for characterizing the interaction of LUF5834 with its target receptors and evaluating its functional consequences in a controlled cellular environment.

Radioligand binding assays have been extensively used to determine the affinity of this compound for different adenosine (B11128) receptor subtypes. These assays typically involve incubating cell membranes or whole cells expressing the receptor with a radiolabeled ligand and varying concentrations of the test compound (this compound) to displace the binding of the radioligand.

Tritiated this compound ([³H]this compound) has been successfully characterized as a high-affinity radioligand for the human adenosine A₁ receptor (hA₁R). Using [³H]this compound in saturation binding experiments on CHO cells stably expressing hA₁R, researchers observed that the radioligand recognized two binding sites with distinct dissociation constants (Kd values). Competition binding experiments with [³H]this compound have also been performed to determine the binding profiles of other A₁R ligands.

Studies investigating the affinity of this compound for the A₂ᴀ receptor have commonly utilized radiolabeled antagonists, such as [³H]ZM241385 or [³H]MSX-2, and in some cases, the agonist [³H]NECA, in competition binding assays using cell membrane preparations or whole cells expressing the receptor. These experiments have provided key affinity values (Ki) for this compound at the A₂ᴀ and other adenosine receptor subtypes genecards.orgweibochem.comsigmaaldrich.com.

The determined binding affinities of this compound for human adenosine receptor subtypes are summarized in the table below:

Receptor SubtypeBinding Affinity (Ki)Reference
A₁2.6 nM genecards.orgweibochem.comsigmaaldrich.com
A₂ᴀ2.6 nM genecards.orgweibochem.com
A₂ʙ12 nM (EC₅₀) genecards.org
A₃538 nM genecards.orgweibochem.com

Note: The value for A₂ʙ is reported as an EC₅₀ in some sources, indicating functional potency rather than binding affinity. However, it is listed here as reported in the context of receptor interaction.

Saturation binding experiments with [³H]this compound on hA₁R expressing CHO cells revealed two binding sites with Kd values of 0.16 ± 0.07 nM and 1.69 ± 0.05 nM. Unlabeled this compound showed a one-site displacement curve with an IC₅₀ value of 5.4 ± 1.3 nM in these experiments.

Kinetic binding studies provide insights into the dynamic interaction between a ligand and its receptor, specifically the rates at which the ligand binds (association rate, kon) and unbinds (dissociation rate, koff).

Kinetic experiments using [³H]this compound on wild-type human adenosine A₁ receptors expressed in CHO cell membranes have been conducted to determine its association and dissociation kinetics. Dissociation of [³H]this compound was induced by the addition of excess unlabeled ligand, such as this compound or the A₁R agonist CPA. These studies revealed biphasic dissociation curves, suggesting the existence of at least two binding sites or states with different dissociation rates. The half-lives for the high-affinity states were reported as 0.35 ± 0.21 min (with CPA) and 0.50 ± 0.13 min (with this compound), while the half-lives for the low-affinity states were 8.5 ± 0.60 min (with CPA) and 11.8 ± 5.55 min (with this compound).

Competition association assays, using a radiolabeled antagonist like [³H]-ZM241385, have also been employed to determine the binding kinetics (kon and koff) of unlabeled this compound at the human A₂ᴀ receptor.

Kinetic parameters for [³H]this compound binding to wt human adenosine A₁ receptors are presented below:

ParameterValue (with CPA)Value (with this compound)Reference
Dissociation Half-life (High Affinity)0.35 ± 0.21 min0.50 ± 0.13 min
Dissociation Half-life (Low Affinity)8.5 ± 0.60 min11.8 ± 5.55 min

Functional cell-based assays are essential for assessing the biological response elicited by this compound upon binding to its target receptors.

One common functional assay used for adenosine receptors, particularly the A₂ᴀ subtype which primarily couples to Gαs proteins, is the measurement of intracellular cyclic AMP (cAMP) accumulation. This compound has been shown to stimulate intracellular cAMP production in HEK293 cells transiently or stably transfected with the human adenosine A₂ᴀ receptor. These studies have characterized this compound as a partial agonist at the A₂ᴀ receptor, with its efficacy being a certain percentage of that observed with full agonists like CGS21680. The ability of this compound to stimulate cAMP can be antagonized by adenosine receptor antagonists like ZM241385.

Impedance-based assays, which measure real-time changes in cellular morphology and adhesion as a readout of receptor activation, have also been utilized to investigate the functional effects of this compound. These label-free whole-cell assays can provide complementary information on the cellular response to ligand binding.

G protein dissociation studies, often employing bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET)-based biosensors, directly assess the ability of a ligand to induce the dissociation of G protein subunits from the activated receptor. This is a key step in the signaling cascade of G protein-coupled receptors (GPCRs).

BRET-based Gαs protein dissociation assays have been used to characterize the functional activity of this compound at the A₂ᴀ receptor. These studies have confirmed this compound's classification as a partial agonist. Furthermore, G protein dissociation studies have investigated the effect of this compound on G protein activation induced by full agonists like NECA. This compound was found to inhibit NECA-induced A₂ᴀR Gαs-Gβγ dissociation, acting as an antagonist in the presence of a full agonist. An IC₅₀ value of 394 ± 62 nM was reported for this compound inhibiting NECA-induced Gαs-Gβγ dissociation.

Functional Cell-Based Assays (e.g., cAMP accumulation, impedance-based assays)

Biophysical Techniques

Biophysical techniques provide structural and dynamic information about the receptor-ligand complex, offering insights into the molecular basis of ligand binding and receptor activation.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins, including GPCRs, in complex with their ligands. This provides atomic-level details of the binding pocket and the interactions between the ligand and the receptor.

The crystal structure of the human adenosine A₂ᴀ receptor complexed with this compound has been successfully determined at a resolution of 2.43 Å. This high-resolution structure has been crucial in understanding how this compound binds to the A₂ᴀ receptor. The structure revealed specific interactions, including a direct hydrogen bond between the p-hydroxy group of this compound and residue T88³.³⁶ in transmembrane helix III, an interaction that was not observed in many previous A₂ᴀR co-crystal structures due to mutations in commonly used constructs. Aromatic stacking interactions with residues like F168⁵.³⁰ have also been observed. The structure highlights how the nonribose scaffold of this compound engages with the binding pocket, providing a basis for understanding the distinct activation mechanism compared to adenosine-derived agonists. Comparison of the this compound-bound structure with structures bound to antagonists and full agonists has provided valuable insights into the conformational changes associated with partial agonism.

Solution-State NMR Spectroscopy for Conformational Dynamics

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the conformational dynamics of proteins, including G protein-coupled receptors (GPCRs) like adenosine receptors, in solution under near-physiological conditions. mdpi.comnih.govpnas.org This method can capture the entire conformational ensemble of a protein and provide insights into the dynamics and lifetimes of different states. nih.gov

Studies utilizing 19F-NMR with probes placed at specific sites on the adenosine A2A receptor (A2AAR), such as at position A289CTET, have been employed to characterize the conformational states of the receptor in the presence of different ligands, including this compound. pnas.orgbiorxiv.org These studies revealed that this compound binding is associated with distinct conformational states of the A2AAR compared to those observed with full agonists like NECA or antagonists like ZM241385. biorxiv.orgnih.govacs.org Specifically, the complex of A2AAR with this compound has been shown to exhibit signals corresponding to an inactive state, in contrast to the active-like state observed with full agonists. pnas.org Further 19F-NMR experiments with this compound in lipid nanodiscs also identified a unique conformational state associated with partial agonism. biorxiv.org These findings suggest that the partial agonistic activity of this compound may be related to its ability to bind to and stabilize a distinct conformational equilibrium of the receptor, potentially involving both inactive and active states. nih.govacs.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a widely used biophysical technique for real-time monitoring of binding events between molecules, providing data on binding affinity and kinetics. nih.govmdpi.com It is particularly valuable for studying the interaction of ligands with membrane proteins such as GPCRs. nih.gov

SPR has been applied to investigate the binding of this compound to adenosine receptors. Studies have utilized SPR-based assays to determine the binding affinity and kinetic parameters of this compound for different adenosine receptor subtypes, including the A2B receptor. nih.gov SPR has also been used to assess the interaction between the A2AAR and the heterotrimeric G protein (Gsαβγ) in the presence of this compound. nih.gov These experiments indicated that the A2AAR-Gsαβγ interaction exhibited similar affinity and binding kinetics when bound to this compound (a partial agonist) compared to a full agonist. nih.gov This suggests that the difference in functional output between partial and full agonists might not be solely due to differences in receptor affinity for the G protein, but rather the allosteric interplay between the ligand, receptor, and the intact heterotrimer. nih.gov

Representative SPR binding curves for the interaction of Gsαβγ with immobilized A2AAR saturated with this compound have been analyzed to derive kinetic parameters such as dissociation constants (Kd) and on/off rates. nih.gov

Native Mass Spectrometry (Native MS)

Native Mass Spectrometry (Native MS) is a technique that allows for the analysis of intact proteins and protein complexes in their native or near-native states, preserving non-covalent interactions. mdpi.comebi.ac.uk While challenging for membrane proteins, it has been successfully applied to study GPCRs like the A2AAR. mdpi.com

Native MS has been used as a tool to investigate the oligomerization state of purified A2AAR and to analyze different populations of receptors, including full-length and truncated forms. mdpi.com More recently, native MS has been applied in conjunction with other techniques to compare the conformational ensembles of A2AAR associated with different partial agonists, including this compound. mdpi.comacs.org These studies contribute to understanding how different ligands stabilize distinct receptor conformations. The application of native MS can provide information on allosteric ions or ligands and their roles in GPCR function. researchgate.net

Computational Approaches

Computational approaches, including molecular dynamics simulations, molecular docking, and QSAR modeling, play a crucial role in complementing experimental studies by providing atomic-level insights into ligand-receptor interactions, conformational dynamics, and the relationship between chemical structure and biological activity. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to simulate the time-dependent behavior of molecular systems, allowing researchers to observe conformational changes, protein-ligand interactions, and the dynamics of biological processes. nih.govacs.org

MD simulations have been extensively used to study the A2AAR and its interactions with various ligands, including this compound. Unrestrained MD simulations on the microsecond timescale have been employed to understand the structural arrangements of the A2AAR binding cavity triggered by different agonists, including this compound, and how these arrangements facilitate G protein binding with varying efficacy. nih.govuab.cat These simulations help to understand the molecular mechanisms of receptor activation. nih.gov MD simulations have also been used to investigate the binding modes of this compound and compare them to those of adenosine-derived agonists, suggesting that this compound may engage distinct residues to activate the receptor. researchgate.netmdpi.comnih.gov Furthermore, steered molecular dynamics (SMD) simulations have been applied to observe the dissociation of ligands, including this compound, from the A2AAR and to identify ligand-residue interactions involved during the exit pathway. acs.org

MD simulations have also been used in conjunction with experimental techniques like single-molecule fluorescence to study ligand-modulated conformational dynamics of the A2AAR. biorxiv.org These simulations can identify residues responsible for dynamic quenching and reveal associated helical motions. biorxiv.org

Molecular Docking and Ligand Binding Pocket Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and to estimate the binding affinity. nih.govnih.gov Ligand binding pocket prediction methods are used to identify potential sites on a protein where a ligand might bind.

Molecular docking studies have been performed for this compound with the A2AAR, often utilizing crystal structures of the receptor in complex with other ligands as templates. researchgate.netnih.govplos.org These studies aim to understand how this compound binds to the receptor and to identify key interacting residues. Docking studies have suggested that while this compound may occupy a similar and overlapping binding pocket with adenosine-like agonists, the specific residues it interacts with to exert its agonistic effect are likely distinct. researchgate.net For example, docking studies have predicted potential hydrogen bond interactions between the hydroxyphenyl group of this compound and residues like Ser277 and His278 in the A2AAR. nih.gov Molecular docking has also been used in the context of structure-based drug design to explore the binding orientation of this compound and its analogues. mdpi.comnih.gov

Comparative Studies of Luf5834 with Other Adenosine Receptor Ligands

Comparison with Adenosine-Derived Agonists (e.g., NECA, CGS21680)

Studies comparing LUF5834 with adenosine-derived agonists like NECA (N-ethylcarboxamidoadenosine) and CGS21680 (2-[p-(2-carboxyethyl)phenyl-ethylamino]-5'-N-ethylcarboxamidoadenosine) have revealed notable distinctions in their receptor interactions and functional outcomes. nih.govdiva-portal.org While both this compound and these adenosine-derived agonists can activate the A2AAR, they appear to do so through different mechanisms and interaction profiles within the binding pocket. nih.govdiva-portal.org

Differences in Binding Modes and Receptor Interactions

Crystal structures and mutagenesis studies have provided insights into the distinct binding modes of this compound compared to adenosine-derived agonists. Adenosine-derived agonists like NECA and CGS21680 interact significantly with residues in the ribose-binding site of the A2AAR, such as Thr88 and Ser277. nih.govdiva-portal.orguniversiteitleiden.nl These interactions, particularly those involving the ribose group, are considered crucial for the activation mechanism of classic adenosine-like ligands. nih.gov

In contrast, this compound, which lacks a ribose moiety, engages residues that are distinct from those critical for the interaction of adenosine-like ligands. nih.gov For instance, mutations at Thr88 and Ser277, which reduce the potency of adenosine-derived agonists, have been shown to have no effect on the potency of this compound. nih.govdiva-portal.orguniversiteitleiden.nlnih.gov This suggests that this compound does not rely on interactions with these specific ribose-interacting residues for its activity. Instead, this compound has been observed to form a direct hydrogen bond with Thr88³.³⁶ via its p-hydroxy group, an interaction that may not be evident in some A2AAR crystal structures due to common mutations in crystallization constructs. acs.org this compound is also anchored by hydrogen bonding to N253⁶.⁵⁵ and aromatic stacking interactions to F168ᴱᶜᴸ². acs.org Its imidazole (B134444) moiety is located in a subpocket between helices I and VII. acs.org The phenolic group of this compound faces the sodium binding pocket and contacts W246⁶.⁴⁸ and L249⁶.⁵¹. acs.org Mutation of Asn253, which forms a hydrogen bond with the adenine (B156593) ring of adenosine-derived ligands, has minimal effect on this compound affinity but abolishes its agonist activity. nih.govnih.gov Furthermore, residues like Trp246 and Glu13, which are important for CGS21680 function, have little effect on this compound. nih.gov This evidence indicates that this compound utilizes a distinct set of interactions to activate the receptor compared to classic adenosine-derived agonists. nih.govacs.org

Variances in Efficacy and Potency

This compound is characterized as a partial agonist at the A2AAR, whereas NECA and CGS21680 are typically described as full agonists. tocris.comacs.orgacs.orgnih.govnih.gov The efficacy of this compound has been reported to be around 30-37% relative to the maximal effect of NECA. acs.org This partial agonism may be related to its ability to bind to both inactive and active states of the A2AAR, unlike full agonists such as NECA, which primarily exhibit affinity for the active state. acs.org

While there is generally little correlation between the affinity of agonists and their efficacy, a better correlation has been observed between agonist efficacy and receptor residence time. nih.gov Although specific residence time data for this compound in direct comparison to NECA and CGS21680 in this context is not detailed in the provided snippets, the difference in efficacy is a key distinguishing feature.

Data on the potency (EC₅₀) and efficacy (Emax) of this compound and comparator agonists at the A₂AAR highlights these differences:

CompoundReceptorActivityKᵢ (nM)EC₅₀ (nM)Emax (% of NECA)Reference
This compoundA₂APartial Agonist2.656.237 tocris.comacs.org
This compoundA₂BPartial Agonist-12- tocris.com
This compoundA₁-2.6-- tocris.com
This compoundA₃-538-- tocris.com
NECAA₂AFull Agonist20600*100 acs.orgfishersci.com
CGS21680A₂AFull Agonist130-- fishersci.be
CGS21680A₂AFull Agonist--66** acs.org

*Values from high-expressing cells. acs.org **Reported as 66 ± 5% in one study relative to CGS21680 itself as the 100% reference. acs.org

Comparison with Adenosine (B11128) Receptor Antagonists and Inverse Agonists (e.g., ZM241385, DPCPX)

This compound is an agonist (partial agonist), while ZM241385 and DPCPX are antagonists. tocris.comfishersci.bewikipedia.org ZM241385 is a high-affinity antagonist selective for the A2A receptor. wikipedia.orgcore.ac.uk DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and selective antagonist for the adenosine A1 receptor. fishersci.bewikipedia.org Their mechanisms of action are fundamentally different from that of this compound, which activates the receptor. Antagonists like ZM241385 stabilize the inactive state of the receptor, whereas agonists like this compound promote active or partially active conformations. researchgate.net In the presence of a full agonist like NECA, this compound can act as an antagonist, reducing the maximal response of the full agonist. acs.org

CompoundReceptorActivityKᵢ (nM)Reference
ZM241385A₂AAntagonist- wikipedia.orgcore.ac.uk
DPCPXA₁Antagonist3.9 fishersci.be
DPCPXA₂AAntagonist130 fishersci.be
DPCPXA₂BAntagonist50 fishersci.be
DPCPXA₃Antagonist4000 fishersci.be

Allosteric Modulation in the Presence of this compound

Allosteric modulation involves ligands binding to a site distinct from the orthosteric site where the endogenous ligand binds, thereby influencing receptor function. researchgate.net Adenosine receptors are known to be allosterically regulated. researchgate.net Studies investigating the binding kinetics of ligands at the A1 receptor have shown that the binding affinity of the non-ribose agonist this compound was not significantly altered by the presence of tested allosteric modulators, in contrast to ribose-containing agonists like NECA and CCPA whose affinities were increased. nih.gov This suggests that this compound's interaction with the receptor or its modulation by allosteric ligands may differ from that of ribose-based agonists. This compound has been shown to exclusively increase the population of a distinct active state (S3) of the A2AAR, a different effect compared to full agonists (like NECA or UK432097) which stabilize another active state (S3'). researchgate.net This suggests this compound might act as an ago-allosteric modulator or stabilize a specific conformational state relevant to partial agonism.

Future Directions and Research Perspectives

Elucidation of Specific LUF5834-Induced Conformational Trajectories

Understanding the precise conformational changes induced by ligand binding is fundamental to deciphering GPCR activation. This compound, as a partial agonist, is known to induce distinct receptor conformations compared to full agonists or antagonists. acs.org While crystal structures of A2AAR in complex with this compound or related analogs have provided initial structural insights, revealing interactions with residues different from those engaged by adenosine-like agonists, further research is needed to fully map the conformational landscape stabilized by this compound. nih.govmdpi.comuni-bonn.deacs.org

Future studies are expected to employ advanced biophysical techniques, such as time-resolved FRET, single-molecule FRET, and sophisticated NMR spectroscopy, potentially in conjunction with computational approaches like molecular dynamics simulations. These methods can capture the dynamic nature of receptor conformations in solution and provide a more complete picture of the ensemble of states this compound stabilizes. Investigating these specific conformational trajectories will be crucial for understanding the molecular basis of partial agonism and biased signaling mediated by this compound at adenosine (B11128) receptors. Research findings indicate that this compound binds to a constitutively inactive conformation of the A2AAR, suggesting a dual affinity for different receptor states which could explain its reduced efficacy compared to full agonists. acs.org

Investigation of this compound in Complex with Receptor Heteromers

GPCRs are known to form homo- and heteromeric complexes, which can significantly influence their signaling properties and functional outcomes. researchgate.netmdpi.comresearchgate.netfrontiersin.org Adenosine receptors, including A2AAR, are implicated in forming heteromers with other GPCRs, such as dopamine (B1211576) D2 receptors (D2R) and other adenosine receptor subtypes (A1R, A2BR, A3R). researchgate.netresearchgate.netfrontiersin.org

The interaction of this compound with these receptor heteromers represents a critical area for future investigation. Given that this compound is a partial agonist at A2A and A2B receptors, studying its effects within the context of A2A-D2R, A2A-A1R, or A2A-A2BR heteromers could reveal novel allosteric modulation or biased signaling pathways specific to these complexes. Techniques such as BRET or FRET, co-immunoprecipitation, and functional assays measuring distinct signaling pathways (e.g., G protein coupling, arrestin recruitment, MAPK activation) in cells expressing defined receptor heteromers will be essential. Understanding how this compound influences the structure and function of these heteromers could have significant implications for diseases where these receptor complexes play a role.

Development of Next-Generation this compound-Based Research Probes

Molecular probes are indispensable tools for studying receptor expression, localization, and function. This compound's favorable binding properties, including its nanomolar affinity for A1R and A2AAR, have already led to the development of a tritiated radioligand, [3H]this compound, which has been successfully used to label A1 receptors in both G protein-coupled and uncoupled states. nih.govmdpi.com This demonstrates the potential of the this compound scaffold for generating research tools.

Future directions include the development of novel this compound-based probes with enhanced properties. This could involve synthesizing fluorescently labeled this compound analogs for live-cell imaging and FRET studies, photoaffinity labels for identifying interacting proteins, or biotinylated derivatives for pull-down assays. nih.govresearchgate.net Structure-guided design, informed by existing crystal structures and future conformational studies, will be crucial for optimizing probe properties such as affinity, selectivity, and signaling bias. The development of such probes will provide powerful tools to further dissect the complex pharmacology and cell biology of adenosine receptors and their interacting partners.

Theoretical Implications for GPCR Drug Discovery and Mechanistic Understanding

This compound's characterization as a partial and biased agonist at adenosine receptors has significant theoretical implications for the broader field of GPCR drug discovery and mechanistic understanding. The observation that this compound engages distinct residues compared to classic adenosine agonists to elicit its effects highlights the potential for developing functionally selective ligands targeting novel binding sites or interaction modes. nih.govmdpi.com

Further research into the specific mechanisms by which this compound stabilizes distinct receptor conformations and potentially biases signaling pathways will contribute to the growing understanding of biased agonism. nih.govnih.gov This concept, where ligands selectively activate specific downstream signaling cascades, offers the possibility of designing drugs with improved efficacy and reduced side effects by selectively targeting beneficial pathways while avoiding undesirable ones. The detailed study of this compound can serve as a model for understanding how non-endogenous scaffolds can induce unique receptor states and signaling profiles. These insights will be invaluable for the rational design of next-generation GPCR-targeted therapeutics with tailored pharmacological properties. nih.govscispace.com

Q & A

Q. Basic Research Focus

  • cAMP accumulation assays : this compound exhibits ~50% efficacy compared to full agonists (NECA, CGS21680) in CHO cells expressing A2A receptors.
  • Radioligand binding : Displacement of [3H]ZM241385 in HEK293 membranes confirms submaximal receptor occupancy.
  • Functional selectivity : Mutations (e.g., Glu169Ala) enhance this compound's intrinsic activity, distinguishing it from full agonists .

How does membrane environment influence this compound-induced receptor conformations?

Advanced Research Focus
19F-NMR spectroscopy in varied lipid bilayers (e.g., POPC/POPS nanodiscs vs. DDM/CHS micelles) reveals temperature- and membrane-dependent conformational populations. This compound stabilizes intermediate active states (e.g., P4/P5) differently than full agonists, correlating with its partial efficacy. Membrane composition alters receptor dynamics, impacting ligand efficacy predictions .

How is this compound's conformational selectivity assessed computationally?

Advanced Research Focus
Molecular dynamics (MD) simulations and free energy calculations map this compound's preference for active (R*) vs. inactive (R) states. FEP-based estimates of ΔΔG between states quantify conformational bias. For example, S2777.42A mutations increase R* affinity without altering equilibrium, explaining efficacy enhancements in this mutant .

How to model mutation-induced affinity changes for this compound?

Advanced Research Focus
Thermodynamic cycles integrate mutation effects on:

  • Receptor basal activity (e.g., T883.36A shifts equilibrium toward R).
  • Ligand affinity for R * (e.g., S2777.42A increases this compound's R* affinity).
    Combined cycles predict net efficacy shifts, validated via cAMP assays and radioligand binding .

What structural features underlie this compound's A2A receptor specificity?

Basic Research Focus
this compound's 2-amino-4-(4-hydroxyphenyl)-pyridine-3,5-dicarbonitrile scaffold replaces ribose with a hydrophobic sulfanyl group, enabling interactions with non-canonical residues (e.g., Trp246, Glu169). This bypasses ribose-dependent activation pathways, conferring subtype selectivity and partial agonism .

How to resolve contradictions in mutation-induced efficacy data for this compound?

Advanced Research Focus
Contradictions (e.g., mutation-enhanced affinity but reduced efficacy) are resolved by:

  • Separating equilibrium shifts (basal activity changes) from affinity modulation (R* binding).
  • Using additive thermodynamic cycles to isolate mutation effects on ligand-receptor vs. receptor-G protein interactions.
  • Validating models with experimental efficacy rankings and basal activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LUF5834
Reactant of Route 2
Reactant of Route 2
LUF5834

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.